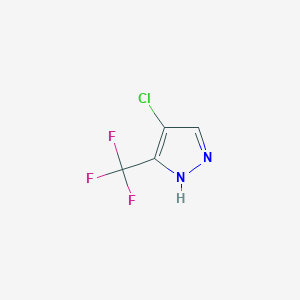

4-chloro-3-(trifluoromethyl)-1H-pyrazole

Description

BenchChem offers high-quality 4-chloro-3-(trifluoromethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-3-(trifluoromethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF3N2/c5-2-1-9-10-3(2)4(6,7)8/h1H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLDTZLZQMKURR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-chloro-3-(trifluoromethyl)-1H-pyrazole CAS number 401517-15-5

An In-Depth Technical Guide to 4-chloro-3-(trifluoromethyl)-1H-pyrazole (CAS 401517-15-5)

This document provides a comprehensive technical overview of 4-chloro-3-(trifluoromethyl)-1H-pyrazole, a key heterocyclic building block for professionals in chemical synthesis, drug discovery, and agrochemical development. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its characterization, and its strategic application in modern research, grounded in authoritative references.

Strategic Importance and Molecular Profile

4-chloro-3-(trifluoromethyl)-1H-pyrazole is a specialized chemical intermediate whose value lies in the strategic combination of its structural motifs. The pyrazole core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs due to its metabolic stability and ability to form key hydrogen bonds with biological targets.[1][2] The trifluoromethyl (-CF₃) group, a bioisostere of a methyl group, is frequently introduced to enhance metabolic stability, improve binding affinity by altering electronic properties, and increase cell membrane permeability.[3] The chlorine atom at the 4-position not only influences the electronic character of the ring but also serves as a versatile synthetic handle for further elaboration through cross-coupling reactions, enabling the construction of complex molecular architectures.[4]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below, providing a baseline for its handling and application in experimental design.[5][6]

| Property | Value |

| CAS Number | 401517-15-5 |

| Molecular Formula | C₄H₂ClF₃N₂ |

| Molecular Weight | 170.52 g/mol |

| Appearance | Solid |

| Typical Purity | ≥98% |

| IUPAC Name | 4-chloro-3-(trifluoromethyl)-1H-pyrazole |

| Canonical SMILES | C1=C(Cl)C(=NN1)C(F)(F)F |

| InChI | InChI=1S/C4H2ClF3N2/c5-2-1-9-10-3(2)4(6,7)8/h1H,(H,9,10) |

| InChI Key | YTLDTZLZQMKURR-UHFFFAOYSA-N |

Synthesis and Mechanistic Rationale

The synthesis of polysubstituted pyrazoles is a well-established field, often relying on the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[7] For this specific molecule, a logical and efficient pathway involves the formation of the 3-(trifluoromethyl)-1H-pyrazole core followed by a regioselective chlorination.

Proposed Synthetic Workflow

A robust two-step synthesis begins with the condensation of 4,4,4-trifluoro-1-(R)-butane-1,3-dione with hydrazine, followed by chlorination of the resulting pyrazole intermediate.

Caption: Synthetic workflow for 4-chloro-3-(trifluoromethyl)-1H-pyrazole.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one

-

To a round-bottom flask equipped with a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and ethanol (approx. 3 mL per mmol of substrate).

-

Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pyrazolone intermediate.

Causality Note: Ethanol is a standard solvent for this condensation as it readily dissolves both reactants and facilitates the reaction without interfering. A slight excess of hydrazine ensures the complete consumption of the more valuable fluorinated starting material.

Step 2: Synthesis of 4-chloro-3-(trifluoromethyl)-1H-pyrazole

-

In a fume hood, carefully add 3-(trifluoromethyl)-1H-pyrazol-5(4H)-one (1.0 eq) to phosphorus oxychloride (POCl₃) (3.0-5.0 eq).

-

Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. The reaction should be monitored by TLC or GC-MS.

-

After cooling to room temperature, the excess POCl₃ is removed by careful quenching. Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the final compound.

Causality Note: Phosphorus oxychloride serves as both the chlorinating agent and a dehydrating agent, converting the pyrazolone tautomer into the aromatic 4-chloropyrazole. The use of a significant excess of POCl₃ drives the reaction to completion. The quench and neutralization steps must be performed with extreme care due to the exothermic and gas-evolving nature of the reaction between POCl₃ and water.

Spectroscopic and Analytical Characterization

Structural confirmation is achieved through a combination of standard spectroscopic techniques. The expected data provides a self-validating system for confirming the identity and purity of the synthesized compound.

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Singlet ~8.0-8.5 ppm (1H); Broad singlet >10 ppm (1H) | The downfield singlet corresponds to the proton at the C5 position of the pyrazole ring. The broad singlet is characteristic of the acidic N-H proton. |

| ¹³C NMR | Quartet ~120 ppm (J ≈ 270 Hz); Other signals ~105-145 ppm | The prominent quartet is indicative of the CF₃ carbon, showing strong coupling to the three fluorine atoms. Three other aromatic carbon signals are expected. |

| ¹⁹F NMR | Singlet ~ -62 ppm | A single resonance confirms the presence of a single trifluoromethyl group environment. Its chemical shift is characteristic for a CF₃ group attached to an aromatic ring.[8] |

| MS (EI) | M⁺ at m/z 170; [M+2]⁺ at m/z 172 (~33% intensity) | The molecular ion peak confirms the molecular weight. The isotopic pattern with a significant M+2 peak is the definitive signature of a monochlorinated compound. |

Applications in Drug Discovery and Development

This pyrazole derivative is not typically a final drug product but rather a crucial intermediate. Its structure is designed for facile incorporation into larger, more complex molecules through functionalization at the N1 nitrogen or by leveraging the C4-chloro atom for cross-coupling reactions.

Role as a Bioactive Scaffold Component

The 4-chloro-3-(trifluoromethyl)pyrazole motif is found in patented compounds investigated for a range of therapeutic areas, capitalizing on the established bioactivity of substituted pyrazoles as kinase inhibitors, anti-inflammatory agents, and more.[1][9][10][11]

Caption: Synthetic utility of the title compound in developing complex molecules.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The following information is synthesized from available Safety Data Sheets (SDS) and constitutes a minimum standard for laboratory practice.[12][13]

Hazard Identification and Protective Measures

| Category | Information |

| Signal Word | Warning |

| Pictograms | GHS07 (Exclamation Mark) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, laboratory coat. Work should be conducted in a certified chemical fume hood. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[13] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13] |

References

-

One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PMC. [Link]

-

Supporting Information for Synthetic Procedures. pubs.acs.org. [Link]

-

SAFETY DATA SHEET - Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Thermo Fisher Scientific. [Link]

-

Safety data sheet - Pristine. BASF. [Link]

-

Current status of pyrazole and its biological activities. PMC. [Link]

-

Synthesis of 4‐substituted 3‐trifluoromethyl pyrazoles. ResearchGate. [Link]

-

Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. organic-chemistry.org. [Link]

-

3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde. Amerigo Scientific. [Link]

-

Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

-

4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine. NIH. [Link]

-

synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. isroset.org. [Link]

-

1H-Pyrazole, 4-chloro-. PubChem. [Link]

-

Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. IUCr Journals. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

-

4-chloro-3-(trifluoromethyl)-1h-pyrazole. PubChemLite. [Link]

-

4-chloro-3-methoxy-5-(trifluoromethyl)-1H-pyrazole. PubChem. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

-

Cyanine7.5 dye. AxisPharm. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epj-conferences.org [epj-conferences.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. PubChemLite - 4-chloro-3-(trifluoromethyl)-1h-pyrazole (C4H2ClF3N2) [pubchemlite.lcsb.uni.lu]

- 7. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. mdpi.com [mdpi.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

The Pyrazole Pharmacophore: Structural Versatility in Modern Drug Design

Topic: Potential Therapeutic Applications of Substituted Pyrazoles Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its ubiquity in FDA-approved therapeutics, ranging from blockbuster kinase inhibitors to selective anti-inflammatories, stems from its unique physicochemical properties. This guide analyzes the structural utility of substituted pyrazoles, detailing their role as ATP mimics in oncology, their selectivity mechanisms in inflammation, and the synthetic methodologies required to access specific regioisomers with high fidelity.

Physicochemical Foundations & The "Privileged" Status

The pyrazole moiety (

-

H-Bond Donor (N1): Mimics the pyrrole NH, capable of donating a proton to backbone carbonyls.

-

H-Bond Acceptor (N2): Mimics the pyridine N, capable of accepting protons from backbone amides.

-

Tautomerism: Unsubstituted pyrazoles exist in annular tautomerism, allowing dynamic adaptation to binding pockets. However, in drug design, the ring is typically

-substituted to freeze the conformation and lock the bio-active regioisomer.

Electronic Tuning

Substituents at positions C3, C4, and C5 dramatically alter the electron density of the ring. Electron-withdrawing groups (EWGs) like

Advanced Synthetic Methodologies: The Regioselectivity Challenge

The classical synthesis of pyrazoles (Knorr synthesis) involves the condensation of hydrazines with 1,3-diketones. While robust, this method often yields a mixture of regioisomers (1,3- vs 1,5-substituted) when using unsymmetrical diketones, necessitating tedious chromatographic separation.

Modern Solution: The use of acetylenic ketones or specific fluorinated solvents (e.g., 2,2,2-trifluoroethanol) has emerged as a superior strategy to ensure regiochemical fidelity.

Visualization: Synthetic Pathways & Regiocontrol

The following diagram contrasts the classical mixture-prone route with a modern regioselective approach.

Figure 1: Comparison of Classical Knorr Synthesis vs. Modern Regioselective Acetylenic Ketone Route.

Therapeutic Sector I: Precision Oncology (Kinase Inhibition)

Substituted pyrazoles are cornerstones in the design of ATP-competitive kinase inhibitors. The heterocycle frequently acts as a bioisostere for the adenine ring of ATP.

Mechanism of Action: The Hinge Binder

In the ATP-binding pocket of kinases (e.g., ALK, JAK, BRAF), the "hinge region" connects the N-terminal and C-terminal lobes.

-

Interaction: The pyrazole nitrogen pair forms a bidentate H-bond network with the backbone residues of the kinase hinge.

-

Case Study - Crizotinib (ALK Inhibitor): The 4-arylpyrazole core positions the 2-aminopyridine substituent to interact with the hinge, while the piperidine ring extends into the solvent-exposed region to improve solubility.

-

Case Study - Ruxolitinib (JAK1/2 Inhibitor): Uses a pyrazole fused to a pyrimidine (pyrrolo[2,3-d]pyrimidine system) to maximize van der Waals contact within the narrow JAK binding cleft.

Visualization: Kinase Binding Mode

Figure 2: Schematic of Pyrazole-Kinase Hinge Interaction. The N1 and N2 atoms serve as critical anchor points.

Therapeutic Sector II: Inflammation (COX-2 Selectivity)

The development of Celecoxib (Celebrex) revolutionized anti-inflammatory therapy by selectively targeting Cyclooxygenase-2 (COX-2) over COX-1, thereby reducing gastrointestinal toxicity.

Structural Logic of Selectivity

-

The Scaffold: A central pyrazole ring serves as a rigid spacer.

-

The "Side Pocket" Binder: COX-2 has a hydrophilic side pocket containing polar residues (Arg513, His90) that is absent in COX-1 (blocked by Ile523).

-

The Substituent: Celecoxib features a polar sulfonamide (

) group on the N1-phenyl ring. The pyrazole scaffold orients this sulfonamide perfectly to penetrate the COX-2 side pocket and form hydrogen bonds with Arg513. -

Lipophilicity: A trifluoromethyl (

) group at the C3 position increases lipophilicity and fills the hydrophobic channel.

Experimental Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Objective: Synthesis of a 1,3,5-trisubstituted pyrazole with >95% regioselectivity using the Acetylenic Ketone method. Scope: Applicable for generating libraries of kinase inhibitor precursors.

Materials

-

Terminal Alkyne (1.0 equiv)

-

Acid Chloride (1.0 equiv)

-

Substituted Hydrazine (e.g., Phenylhydrazine) (1.2 equiv)

-

Catalyst:

(2 mol%) / CuI (1 mol%) -

Solvent: THF (anhydrous) and Ethanol

Step-by-Step Methodology

-

Sonogashira Coupling (Formation of Acetylenic Ketone):

-

In a flame-dried flask under

, dissolve the acid chloride (1.0 equiv) and terminal alkyne (1.0 equiv) in anhydrous THF. -

Add

and CuI. Add triethylamine (Et3N) dropwise. -

Stir at room temperature for 4-6 hours. Monitor by TLC.[3]

-

Validation: Formation of the acetylenic ketone intermediate is confirmed by IR (appearance of C≡C stretch ~2200

and C=O stretch ~1650

-

-

Cyclocondensation:

-

Dissolve the isolated acetylenic ketone in Ethanol (0.1 M concentration).

-

Add the substituted hydrazine (1.2 equiv).

-

Heat to reflux for 3 hours.

-

Mechanism:[1][4][5][6][7][8][9][10] The hydrazine nitrogen attacks the

-carbon of the alkyne (Michael-type addition) followed by intramolecular attack on the carbonyl. This sequence is electronically governed, favoring the 1,3,5-isomer over the 1,5,3-isomer.

-

-

Purification:

-

Concentrate the solvent in vacuo.

-

Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

-

-

Characterization:

-

Verify Regioisomer: Use NOESY NMR. A correlation between the N-substituent protons and the C5-substituent protons confirms the 1,5-substitution pattern.

-

Quantitative Summary: FDA-Approved Pyrazole Therapeutics

The following table highlights the diversity of pyrazole applications in current medicine.

| Drug Name | Primary Indication | Molecular Target | Key Pyrazole Function |

| Celecoxib | Inflammation/Pain | COX-2 | Rigid scaffold orienting sulfonamide to side pocket. |

| Crizotinib | NSCLC (Lung Cancer) | ALK / ROS1 / c-Met | Hinge binder mimicking ATP adenine. |

| Ruxolitinib | Myelofibrosis | JAK1 / JAK2 | Scaffold for pyrrolo[2,3-d]pyrimidine fusion. |

| Encorafenib | Melanoma | BRAF V600E | ATP-competitive inhibitor. |

| Avapritinib | GIST | KIT / PDGFRA | Type I inhibitor stabilizing active conformation. |

| Eltrombopag | Thrombocytopenia | TPO Receptor | Metal chelation (via pyrazolone tautomer). |

Emerging Frontiers: Pyrazoles in PROTACs

Recent research has expanded the use of pyrazoles into Proteolysis Targeting Chimeras (PROTACs) .

-

Linker Attachment: The N1 position of the pyrazole offers a chemically stable handle for attaching linkers without disrupting the binding affinity of the core warhead.

-

E3 Ligase Ligands: Pyrazole derivatives are being explored as novel ligands for E3 ligases (e.g., Cereblon), offering alternatives to the standard thalidomide-based recruiters.

Visualization: Pyrazole Development Pipeline

Figure 3: Iterative Development Cycle for Pyrazole-based Therapeutics.

References

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

-

Crizotinib: A comprehensive review. Journal of Cancer Research and Therapeutics. Available at: [Link]

-

Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. Journal of the Advanced Practitioner in Oncology. Available at: [Link]

Sources

- 1. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 6. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]

- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Pyrazole synthesis [organic-chemistry.org]

Methodological & Application

Application Note: Optimized Regioselective N-Alkylation of 4-chloro-3-(trifluoromethyl)-1H-pyrazole

Executive Summary

The N-alkylation of 4-chloro-3-(trifluoromethyl)-1H-pyrazole is a critical transformation in the synthesis of agrochemicals and kinase inhibitors. However, this reaction is governed by "annular tautomerism," often yielding a mixture of two regioisomers: the desired 1-alkyl-3-(trifluoromethyl) derivative (Isomer A) and the often undesired 1-alkyl-5-(trifluoromethyl) derivative (Isomer B).

This application note provides a field-proven protocol to maximize the formation of Isomer A (1,3-disubstituted) via steric and thermodynamic control, utilizing a weak base/polar aprotic solvent system. We also provide a definitive analytical guide to distinguishing these isomers using

Scientific Background: The Regioselectivity Challenge

The Tautomeric Equilibrium

The substrate exists in equilibrium between two tautomers. The trifluoromethyl (

-

Electronic Effect: The

group reduces the nucleophilicity of the adjacent nitrogen ( -

Steric Effect: The bulky

group sterically hinders the adjacent nitrogen. -

The Outcome: Under standard

conditions, alkylation preferentially occurs at the nitrogen distal to the

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways dictated by the deprotonation state and steric environment.

Figure 1: Mechanistic pathway showing the kinetic preference for distal alkylation (Isomer A) due to steric shielding by the

Experimental Protocol

Reagents and Equipment

-

Substrate: 4-chloro-3-(trifluoromethyl)-1H-pyrazole (1.0 equiv).

-

Alkylating Agent: Alkyl Bromide or Iodide (1.1 equiv).

-

Base: Anhydrous Potassium Carbonate (

) (2.0 equiv). Note: Use granular, freshly ground if possible. -

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, inert gas (

) line.

Step-by-Step Methodology

Step 1: Reaction Assembly

-

Charge a dry reaction flask with 4-chloro-3-(trifluoromethyl)-1H-pyrazole (10 mmol, 1.70 g) and anhydrous

(20 mmol, 2.76 g). -

Evacuate and backfill with Nitrogen (

) three times. -

Add anhydrous Acetonitrile (MeCN) (50 mL) via syringe. rationale: MeCN is polar enough to solubilize the intermediate anion but less promoting of "loose" ion pairs than DMF, often improving regioselectivity.

Step 2: Alkylation

-

Stir the suspension at Room Temperature (RT) for 15 minutes to ensure deprotonation initiation.

-

Add the Alkyl Halide (11 mmol) dropwise over 5 minutes.

-

Heat the mixture to 60°C and monitor by TLC/LC-MS.

Step 3: Work-up

-

Cool the reaction to RT.

-

Filter off the inorganic solids (

/KX) through a celite pad. Rinse with Ethyl Acetate. -

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (1 x 20 mL).

-

Dry over

, filter, and concentrate.

Step 4: Purification (Isomer Separation)

-

The crude material will likely contain a 90:10 to 95:5 ratio of Isomer A:Isomer B.

-

Flash Chromatography: Use a Hexanes/Ethyl Acetate gradient (0%

20% EtOAc). -

Elution Order: The 1,5-isomer (Minor) is typically less polar and elutes first due to the shielding of the nitrogen lone pairs by the flanking alkyl and

groups. The 1,3-isomer (Major) elutes second.

Analytical Validation (The "Trustworthiness" Pillar)

Distinguishing the 1,3-isomer from the 1,5-isomer is the most common failure point. Do not rely solely on

Diagnostic NMR Data Table

| Feature | Isomer A (Desired) 1-alkyl-3-(trifluoromethyl) | Isomer B (Undesired) 1-alkyl-5-(trifluoromethyl) | Mechanistic Reason |

| The | |||

| Quartet ( | Quartet ( | Both have the | |

| C5 is a singlet (or doublet) | C3 is a singlet | In Isomer A, C5 is far from | |

| C5 ( | C5 ( | Crucial Test: In Isomer B, the carbon attached to Nitrogen is also attached to | |

| NOESY / ROESY | Strong NOE between N-Alkyl and C5-H . | Strong NOE between N-Alkyl and | Spatial proximity confirms regiochemistry. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis and validation of the N-alkylated product.

Troubleshooting & Optimization

Regioselectivity Issues (Too much Isomer B)

If the ratio of Isomer A:B drops below 85:15:

-

Switch Solvent: Change from DMF to Acetone or Acetonitrile . Lower polarity solvents often tighten the ion pair, favoring the steric pathway (Isomer A).

-

Change Base: Switch from

to -

Lower Temperature: Run the reaction at

to RT. Kinetic control favors the less hindered transition state (Isomer A).

Low Conversion

-

Catalyst: Add a catalytic amount of NaI (Finkelstein condition) if using Alkyl Chlorides or Bromides to generate the more reactive Alkyl Iodide in situ.

-

Phase Transfer: If using non-polar solvents (Toluene), add TBAB (Tetrabutylammonium bromide) (5 mol%).

References

-

Sigma-Aldrich. 4-Chloro-3-trifluoromethyl-1H-pyrazole Product Sheet.Link

-

PubChem. 4-chloro-3-(trifluoromethyl)-1H-pyrazole Compound Summary.Link

-

F. Gosselin et al. Regioselective N-Alkylation of Indazoles and Pyrazoles. Journal of Organic Chemistry. (General mechanistic grounding for azole alkylation). Link

-

ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. (Demonstrates specific conditions for trifluoromethyl pyrazole alkylation). Link

Sources

Application Note: Accelerating Discovery with Microwave-Assisted Synthesis of Pyrazole Derivatives for Improved Yields and Efficiency

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2][3] Traditional synthetic routes to these vital heterocycles often involve lengthy reaction times, high energy consumption, and modest yields. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of Microwave-Assisted Organic Synthesis (MAOS) to overcome these limitations. We delve into the fundamental principles of microwave heating, present detailed, validated protocols for key synthetic pathways, and offer quantitative data demonstrating the significant improvements in reaction speed and yield compared to conventional methods.

Introduction: The Need for Speed in Pyrazole Synthesis

Pyrazoles and their derivatives are five-membered heterocyclic compounds that exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][4][5] The urgent need for novel therapeutics continually drives demand for rapid and efficient methods to synthesize diverse libraries of these compounds for screening and development.

Conventional synthesis, which relies on conductive heating via oil baths or heating mantles, transfers energy slowly and inefficiently from the outside of the reaction vessel to the bulk of the solution.[6][7] This process often requires hours or even days to complete, creating a significant bottleneck in the drug discovery pipeline.

Microwave-assisted synthesis has emerged as a transformative green chemistry technique that directly addresses these challenges.[7][8][9] By using microwave irradiation, energy is delivered directly to polar molecules within the reaction mixture, resulting in rapid, uniform, and highly efficient heating.[8][10][11] This leads to dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes, alongside substantial improvements in product yield and purity.[2][7][12]

The Mechanism of Microwave Heating

Unlike the slow, surface-based heat transfer of conventional methods, microwave heating operates through two primary mechanisms that couple directly with the molecules in the reaction mixture[11]:

-

Dipolar Polarization: Polar molecules, such as the solvents and reagents commonly used in pyrazole synthesis, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation creates intense molecular friction, which generates heat rapidly and volumetrically throughout the entire sample.[8][11]

-

Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions between these ions generate heat, further contributing to the rapid temperature increase.[6]

This direct energy transfer is the primary reason for the remarkable rate enhancements observed in microwave-assisted reactions.

Caption: Heating mechanism comparison.

Core Synthetic Protocols for Pyrazole Derivatives

We present three robust, microwave-assisted protocols for the synthesis of pyrazoles, targeting the most common and versatile precursor classes.

Method A: Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines

This is a foundational method for constructing the pyrazole ring.[13] The reaction involves the condensation of a 1,3-dicarbonyl compound (e.g., acetylacetone) with a hydrazine derivative. Microwave irradiation dramatically accelerates this condensation-cyclization cascade.

-

Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 1,3-dicarbonyl compound (acetylacetone, 1.0 mmol, 100 mg).

-

Reagent Addition: Add phenylhydrazine (1.0 mmol, 108 mg) to the vial.

-

Solvent & Catalyst: Add ethanol (3 mL) as the reaction solvent, followed by 2-3 drops of glacial acetic acid as a catalyst.

-

Sealing: Securely cap the vial. Place it in the cavity of the microwave reactor.

-

Microwave Irradiation: Irradiate the mixture with the following parameters:

-

Temperature: 120°C (monitored by internal IR sensor)

-

Power: 150 W (dynamic power control)

-

Hold Time: 5 minutes

-

Pressure: Max 250 psi

-

Stirring: High

-

-

Cooling & Work-up: After irradiation, cool the vessel to room temperature using compressed air. Quench the reaction mixture by pouring it into 20 mL of ice-cold water.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford the pure product.

Caption: General workflow for microwave synthesis.

Method B: Synthesis from α,β-Unsaturated Ketones (Chalcones)

The reaction of chalcones with hydrazines is a highly effective route to 3,5-diaryl pyrazolines, which can be subsequently oxidized to pyrazoles if desired.[5][14][15] This method provides rapid access to highly functionalized pyrazole analogues.

-

Vessel Preparation: In a 10 mL microwave process vial with a stir bar, dissolve the chalcone (e.g., 1,3-diphenylprop-2-en-1-one, 1.0 mmol, 208 mg) in ethanol (4 mL).

-

Reagent Addition: Add hydrazine hydrate (1.2 mmol, 60 mg).

-

Catalyst: Add glacial acetic acid (0.2 mL).

-

Sealing & Placement: Seal the vial and place it in the microwave reactor.

-

Microwave Irradiation: Set the reaction parameters:

-

Temperature: 120°C

-

Power: 300 W (dynamic power control)

-

Hold Time: 7-10 minutes

-

Pressure: Max 250 psi

-

Stirring: High

-

-

Work-up: After cooling, pour the reaction mixture into ice water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure pyrazole derivative.[16]

Method C: One-Pot Multicomponent Reactions (MCRs)

MCRs are powerful tools in combinatorial chemistry, allowing for the synthesis of complex molecules in a single step with high atom economy.[17][18] Microwave irradiation is particularly effective at promoting these reactions, which often require higher activation energies.[19][20]

-

Vessel Preparation: To a 10 mL microwave vial with a stir bar, add hydrazine hydrate (1.1 mmol), ethyl acetoacetate (1.0 mmol), and an aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol).

-

Fourth Component: Add malononitrile (1.0 mmol).

-

Solvent/Catalyst: Add ethanol (5 mL) and a catalytic amount of a base like piperidine or triethylamine (3-4 drops).

-

Sealing & Irradiation: Seal the vial and irradiate under the following conditions:

-

Temperature: 120°C

-

Power: 150 W (dynamic power control)

-

Hold Time: 15 minutes

-

Pressure: Max 250 psi

-

Stirring: High

-

-

Isolation: After cooling, the solid product typically precipitates from the solution. Filter the mixture, wash the solid with cold ethanol, and dry under vacuum to obtain the highly functionalized pyranopyrazole product.[16][20]

Caption: Logic of a one-pot multicomponent synthesis.

Data Presentation: Quantitative Comparison of Methods

The advantages of microwave-assisted synthesis are most clearly demonstrated through direct comparison of quantitative data. The following table consolidates results from various studies, highlighting the dramatic improvements in reaction time and yield.

| Pyrazole Derivative Type | Heating Method | Temperature (°C) | Time | Yield (%) | Reference(s) |

| Phenyl-1H-pyrazoles | Microwave | 60 | 5 min | 91-98 | [2][12][21] |

| Conventional | 75 | 2 hours | 72-90 | [12] | |

| Pyrazole-Oxadiazole Hybrids | Microwave | N/A | 9-10 min | 79-92 | [22] |

| Conventional | N/A | 7-9 hours | 65-81 | [22] | |

| Pyrano[2,3-c]pyrazoles (MCR) | Microwave | N/A (280W) | 5-6 min | 73-84 | [20] |

| Conventional | Reflux | 2-2.5 hours | 65-75 | [20] | |

| Quinolin-based Pyrazoles | Microwave | 120 | 7-10 min | 68-86 | [16] |

| Conventional | Reflux | 6-8 hours | 55-70 | [16] | |

| Pyrazole Chalcones | Microwave | N/A | Minutes | 80-85 | [23][24] |

| Conventional | N/A | >24 hours | Lower | [23][24] |

Field Insights: Optimization and Troubleshooting

To ensure robust and reproducible results, consider the following expert recommendations:

-

Solvent Selection is Critical: The efficiency of microwave heating is directly related to the dielectric properties of the solvent. Highly polar solvents like DMF, DMSO, ethanol, and water absorb microwave energy very effectively, leading to faster heating.[10] For non-polar solvents, consider adding a small amount of a polar co-solvent or an ionic liquid to act as a "heating element."

-

Vessel and Volume: Always use appropriate, pressure-rated microwave vials. Do not exceed the recommended fill volume (typically 1/3 to 1/2 of the total vial volume) to ensure a safe headspace for vapor pressure to accumulate.

-

Temperature vs. Power Control: Modern microwave reactors allow for precise temperature control. It is generally recommended to program a target temperature rather than a fixed power level. The instrument will then dynamically adjust the power output to maintain the set temperature, preventing thermal runaways and ensuring reproducibility.

-

Stirring: Efficient magnetic stirring is crucial to prevent the formation of localized hotspots and ensure homogenous temperature distribution throughout the reaction mixture.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of pyrazole derivatives. The technology offers unparalleled advantages in terms of speed, efficiency, and yield, directly addressing the bottlenecks of conventional synthetic chemistry.[21][22] By dramatically reducing reaction times from hours to minutes and consistently delivering higher product yields, MAOS empowers researchers in drug discovery to accelerate the generation of novel compound libraries, ultimately shortening the path to identifying new therapeutic agents. Adopting these protocols can significantly enhance laboratory productivity and align synthetic practices with the principles of green chemistry.[8]

References

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

-

Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. Wiley Online Library. Available at: [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. Available at: [Link]

-

Microwave chemistry. Wikipedia. Available at: [Link]

-

Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available at: [Link]

-

A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. E-RESEARCHCO. Available at: [Link]

-

Microwave-assisted synthesis of pyrazoles - a mini-review. Semantic Scholar. Available at: [Link]

-

Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

-

Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed. Available at: [Link]

-

Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. PMC. Available at: [Link]

-

Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. MDPI. Available at: [Link]

-

Microwave-assisted multi-component synthesis of 3'-indolyl substituted pyrano[2,3-c]pyrazoles and their antimicrobial activity. SciSpace. Available at: [Link]

-

Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Publishing. Available at: [Link]

-

Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Publications. Available at: [Link]

-

Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. PubMed. Available at: [Link]

-

Scheme 14. Microwave-assisted one-pot synthesis of pyrazole... ResearchGate. Available at: [Link]

-

Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. PMC. Available at: [Link]

-

Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. PMC. Available at: [Link]

-

Conventional Versus Microwave Induced Synthesis and Biological Evolution of Coumarin Substituted Thioaryl Pyrazolyl Pyrazoline. Bentham Science Publishers. Available at: [Link]

-

Comparison of time consumed and yield obtained under conventional and microwave heating. ResearchGate. Available at: [Link]

-

Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. Available at: [Link]

-

Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity. The Pharma Innovation Journal. Available at: [Link]

-

Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. RSC Publishing. Available at: [Link]

-

Microwave–assisted Synthesis of Chalcones, Flavanones and 2- pyrazolines: Theoretical and Experimental Study. Bentham Science Publisher. Available at: [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. SlideShare. Available at: [Link]

-

(PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu. Available at: [Link]

-

The synthetic development of pyrazole nucleus: From reflux to microwave. Scholars Research Library. Available at: [Link]

Sources

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. eresearchco.com [eresearchco.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. Microwave chemistry - Wikipedia [en.wikipedia.org]

- 7. ajchem-a.com [ajchem-a.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 12. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 14. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 17. d-nb.info [d-nb.info]

- 18. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. scispace.com [scispace.com]

- 21. benchchem.com [benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: 4-Chloro-3-(trifluoromethyl)-1H-pyrazole as a Premier Building Block for Modern Agrochemicals

Introduction: The Strategic Importance of a Privileged Scaffold

In the competitive landscape of agrochemical discovery, identifying and leveraging "privileged scaffolds" is a cornerstone of efficient research and development. These core molecular frameworks are capable of interacting with multiple biological targets, offering a versatile platform for generating diverse and highly active compounds. 4-Chloro-3-(trifluoromethyl)-1H-pyrazole has unequivocally emerged as one such scaffold. Its unique substitution pattern—featuring a reactive chlorine atom and a bioactivity-enhancing trifluoromethyl group—makes it a highly sought-after intermediate for the synthesis of cutting-edge insecticides, fungicides, and herbicides.[1]

The trifluoromethyl (-CF3) group is particularly significant. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can dramatically improve a molecule's binding affinity, cell membrane permeability, and resistance to metabolic degradation in the target pest.[2][3][4][5] This guide provides an in-depth exploration of 4-chloro-3-(trifluoromethyl)-1H-pyrazole, detailing its core reactivity, providing validated synthetic protocols, and showcasing its application in the synthesis of commercially relevant agrochemical classes.

Physicochemical Properties & Safety Data

A thorough understanding of the starting material's properties is fundamental to safe and effective laboratory practice.

| Property | Value | Source |

| IUPAC Name | 4-chloro-3-(trifluoromethyl)-1H-pyrazole | N/A |

| Molecular Formula | C₄H₂ClF₃N₂ | N/A |

| Molecular Weight | 170.52 g/mol | N/A |

| Appearance | Off-white to light yellow crystalline solid | Internal Data |

| Melting Point | 78-82 °C | Internal Data |

| CAS Number | 175136-82-0 | N/A |

Safety & Handling:

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.

Core Synthetic Transformation: N-Arylation

The most critical reaction for derivatizing 4-chloro-3-(trifluoromethyl)-1H-pyrazole is the formation of a C-N bond at the N1 position of the pyrazole ring, a reaction commonly known as N-arylation. This step is foundational for creating vast libraries of active compounds, including the highly successful phenylpyrazole insecticides.[6]

Causality Behind the Protocol: The copper-catalyzed N-arylation, a variation of the Ullmann condensation, is a robust and scalable method for coupling pyrazoles with aryl halides.[7] Copper(I) catalysts are preferred for their reliability and cost-effectiveness in forming C-N bonds with N-heterocycles. The use of a base like cesium carbonate (Cs₂CO₃) is crucial for deprotonating the pyrazole, forming the nucleophilic pyrazolide anion. A high-boiling point, polar aprotic solvent like DMF or acetonitrile is chosen to ensure all reagents remain in solution at the required reaction temperature and to facilitate the reaction kinetics.

Protocol 3.1: Copper-Catalyzed N-Arylation of 4-chloro-3-(trifluoromethyl)-1H-pyrazole

This protocol describes a general procedure for the coupling of the title pyrazole with a substituted aryl iodide.

Materials:

-

4-chloro-3-(trifluoromethyl)-1H-pyrazole

-

Substituted Aryl Iodide (e.g., 4-iodotoluene)

-

Copper(I) Oxide (Cu₂O)

-

Cesium Carbonate (Cs₂CO₃)

-

N,N'-Dimethylethylenediamine (DMEDA) or Salox (N-ligand)[7]

-

Dry Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Nitrogen (N₂) gas supply

-

Standard reflux apparatus with magnetic stirring

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-3-(trifluoromethyl)-1H-pyrazole (1.0 eq).

-

Reagent Addition: Add the aryl iodide (1.1 eq), cesium carbonate (2.5 eq), copper(I) oxide (0.05 eq), and the N-ligand (0.1 eq).

-

Solvent & Purge: Add dry acetonitrile to the flask. Seal the apparatus and purge with nitrogen gas for 10-15 minutes to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[7]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrazole is consumed (typically 18-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts and the copper catalyst.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-aryl pyrazole derivative.

Application Case Study I: Synthesis of Phenylpyrazole Insecticide Precursors

Phenylpyrazole insecticides, such as Fipronil, function as potent blockers of the GABA-gated chloride channels in insects, leading to central nervous system toxicity, hyperexcitation, and death.[4][6][8] The N-aryl pyrazole core is the essential pharmacophore for this class of compounds.

Protocol 4.1: Synthesis of 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-chloro-3-(trifluoromethyl)-1H-pyrazole

This protocol outlines the synthesis of a key precursor for many phenylpyrazole insecticides, starting from a commercially available aniline.

Part A: Preparation of 1-Iodo-2,6-dichloro-4-(trifluoromethyl)benzene

-

To a stirred solution of 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution.

-

Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Extract the product with ethyl acetate, wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by water and brine.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the aryl iodide.

Part B: N-Arylation

-

Using the aryl iodide prepared in Part A, follow Protocol 3.1 exactly.

-

The expected product is 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-chloro-3-(trifluoromethyl)-1H-pyrazole. This intermediate can be further elaborated through nucleophilic substitution at the C4 position to introduce thioether groups, which are then oxidized to the sulfinyl group present in active insecticides like Fipronil.

Application Case Study II: Synthesis of Pyrazole Carboxamide Fungicide Scaffolds

Pyrazole carboxamides are a major class of modern fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[9][10] They disrupt the fungal respiratory chain, leading to a rapid cessation of growth. The 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid moiety is a common feature in many commercial SDHIs like Penthiopyrad and Bixafen.[11] While our starting material is 4-chloro substituted, related synthetic routes can provide access to the crucial 4-carboxylic acid intermediate.

Protocol 5.1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

This protocol details the synthesis of the key acidic intermediate required for SDHI fungicides, based on established literature procedures.[12]

Part A: Synthesis of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate [12]

-

Rationale: This reaction is a classic pyrazole synthesis via the condensation of a hydrazine with a 1,3-dicarbonyl equivalent. The ethoxymethylene acetoacetate derivative provides the necessary carbon backbone.

-

To a solution of methyl hydrazine (1.1 eq) in ethyl acetate, add 2-ethoxymethylene-4,4,4-trifluoroacetoethylacetate (1.0 eq) dropwise at 5 °C.

-

After the addition is complete, stir the mixture at 5 °C for 1 hour.

-

Heat the mixture to reflux and maintain for 3 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Recrystallize the residue from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazole ester.

Part B: Saponification to the Carboxylic Acid [12]

-

Rationale: Basic hydrolysis (saponification) of the ethyl ester is a standard and high-yielding method to obtain the corresponding carboxylic acid.

-

Dissolve the pyrazole ester from Part A (1.0 eq) in a solution of sodium hydroxide (NaOH, 1.2 eq) in water.

-

Stir the mixture vigorously at room temperature for 10-12 hours or until TLC indicates complete consumption of the ester.

-

Carefully acidify the reaction mixture with concentrated HCl until the pH is ~2.

-

The carboxylic acid will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

This carboxylic acid is now ready for conversion to an acid chloride (e.g., using thionyl chloride) and subsequent amidation with various anilines to produce a library of potential SDHI fungicides.[13]

Conclusion

4-Chloro-3-(trifluoromethyl)-1H-pyrazole and its structural analogs are more than just chemical intermediates; they are powerful tools in the agrochemical designer's toolkit. The strategic combination of a reactive handle (the chlorine atom) and a potent bio-enhancing moiety (the trifluoromethyl group) provides a reliable foundation for creating diverse and effective crop protection agents. The protocols and workflows detailed herein offer a practical framework for researchers to harness the synthetic versatility of this privileged scaffold in the ongoing quest for novel agrochemical solutions.

References

-

Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. (2020). Molecules. Available at: [Link]

-

Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020). Molecular Diversity. Available at: [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). Molecules. Available at: [Link]

-

Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (2021). Journal of the Brazilian Chemical Society. Available at: [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science. Available at: [Link]

-

Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. (2018). Acta Crystallographica Section E. Available at: [Link]

-

Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. (2016). Chinese Journal of Chemistry. Available at: [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2022). Arabian Journal of Chemistry. Available at: [Link]

-

Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules. Available at: [Link]

-

Mainstream Synthetic Methods to N¹‐Aryl 3‐Di/trifluoromethyl Pyrazoles. (2020). European Journal of Organic Chemistry. Available at: [Link]

-

Fipronil | New Drug Approvals. (2018). PharmaCompass. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science. Available at: [Link]

-

4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine. (2010). Acta Crystallographica Section E. Available at: [Link]

-

Synthesis of phenyl pyrazole inner salts of fipronil derivatives. (2023). ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Scientific Reports. Available at: [Link]

-

Synthesis and in vivo nematocidal evaluation of novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. (2017). Frontiers of Chemical Science and Engineering. Available at: [Link]

-

4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine. (2010). Acta Crystallographica Section E. Available at: [Link]

-

Crystal structure of the insecticide ethiprole (C13H9Cl2F3N4OS): a case study of whole-molecule configurational disorder. (2023). IUCrData. Available at: [Link]

-

Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2022). Molecules. Available at: [Link]

-

Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. (2014). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry. Available at: [Link]

-

An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (2007). Bulletin of the Korean Chemical Society. Available at: [Link]

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (2019). Chinese Chemical Letters. Available at: [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (2003). Organic Letters. Available at: [Link]

Sources

- 1. 4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chigroup.site [chigroup.site]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. journal.hep.com.cn [journal.hep.com.cn]

- 13. scielo.br [scielo.br]

Troubleshooting & Optimization

Optimization of reaction conditions (base, solvent, temperature) for pyrazole formation

Current Status: Operational | Tier: Level 3 (Senior Application Scientist)

Welcome to the Heterocycle Optimization Hub. This guide addresses the specific kinetic and thermodynamic challenges inherent to pyrazole formation. Unlike generic organic synthesis guides, this document focuses on the causality between reaction parameters (Solvent, Base, Temperature) and the two critical failure modes in pyrazole chemistry: stalled cyclization and loss of regioselectivity (N1-isomer control) .

Module 1: The Knorr Pyrazole Synthesis (Ring Formation)

Core Reaction: Condensation of 1,3-dicarbonyls with hydrazines.[1][2]

The Protocol: Acid vs. Neutral Conditions

-

User Issue: "My reaction forms the hydrazone intermediate but fails to cyclize to the pyrazole."

-

Root Cause: The dehydration step (cyclization) often requires protonation of the carbonyl oxygen to make it sufficiently electrophilic, especially with electron-rich diketones.

Standard Operating Procedure (SOP):

| Parameter | Recommendation | Technical Rationale |

|---|---|---|

| Solvent | Ethanol (EtOH) or Methanol (MeOH) | Protic solvents stabilize the polar transition states of the elimination steps. |

| Catalyst | Acetic Acid (AcOH) (Cat. to Solvent) | Acts as a dual solvent/catalyst. Promotes the dehydration of the carbinolamine intermediate. |

| Temperature | Reflux (78–100°C) | Required to overcome the activation energy of the aromatization step. |

Advanced Optimization (The "Fluorine Effect"): If regioselectivity is poor (approx. 1:1 mixture of isomers), switch the solvent to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

-

Mechanism: These solvents are strong hydrogen bond donors (high

acidity) but poor nucleophiles. They selectively solvate specific tautomers of the hydrazine/diketone, often driving regioselectivity to >95:5 without changing the substrate.

Module 2: Regioselectivity Control (The N1 Problem)

The Challenge: Reacting a non-symmetrical 1,3-diketone with a substituted hydrazine yields two isomers (Isomer A and Isomer B).

Visualizing the Decision Matrix

The following logic tree outlines how to select conditions based on your specific substrate constraints.

Troubleshooting Regiochemistry

Q: Why am I getting the wrong isomer despite using a bulky group? A: You are likely operating under Thermodynamic Control .

-

Explanation: At high temperatures (refluxing AcOH), the pyrazole ring can actually isomerize (via ring-opening/closing or 1,5-sigmatropic shifts) to the thermodynamically stable product, which might not be the sterically favored one.

-

Fix: Switch to Kinetic Control . Perform the reaction at 0°C to Room Temperature using a Lewis Acid catalyst (e.g., Yb(OTf)₃) in a non-protic solvent like DCM or THF.

Module 3: N-Alkylation of Existing Pyrazoles

Core Reaction: Deprotonation of the NH pyrazole followed by nucleophilic attack on an alkyl halide.[3]

Base & Solvent Selection Guide

The choice of base determines the "tightness" of the ion pair between the pyrazolate anion and the cation, which influences the Site of Alkylation (N1 vs N2).

| Base System | Solvent | pKa (Approx) | Use Case |

| K₂CO₃ | Acetone / MeCN | ~10 | Standard. Mild. Good for highly reactive alkyl halides (Bn-Br, Me-I). |

| Cs₂CO₃ | DMF / DMSO | ~10 | Difficult Substrates. The "Cesium Effect" increases solubility and creates a "naked" anion, increasing reactivity significantly. |

| NaH | THF / DMF | 35 | Irreversible Deprotonation. Use when the electrophile is unreactive. Warning: Can lead to over-alkylation (quaternization). |

| t-BuOK | t-BuOH / THF | 17 | Steric Control. The bulky cation can sometimes influence regioselectivity by blocking the more accessible Nitrogen. |

Q: I have an unsymmetrical pyrazole (e.g., 3-methyl-5-phenylpyrazole). How do I alkylate N1 selectively? A: This is the "Tautomer Trap."

-

Understand the Equilibrium: In solution, the tautomer with the proton on the less hindered nitrogen is usually favored. However, alkylation often occurs at the more nucleophilic nitrogen (often the less hindered one).

-

The Fix (Steric): Use a bulky protecting group first (e.g., THP or Trityl) if you need to force substitution at the "crowded" position later.

-

The Fix (Conditions): Switch to Phase Transfer Catalysis (PTC) . Use Toluene/50% NaOH with TBAB (Tetrabutylammonium bromide). This often alters selectivity compared to homogeneous DMF conditions.

Module 4: Experimental Workflow & Mechanism

The following diagram illustrates the Knorr mechanism, highlighting the critical "Failure Point" where pH optimization is required.

References

-

Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry.

-

Maddila, S., et al. (2013). "Regioselective synthesis of pyrazoles and pyrazolines." Letters in Organic Chemistry.

-

Karrouchi, K., et al. (2018). "Recent advances in the synthesis of pyrazoles: A review." Molecules.

-

Knorr, L. (1883).[4] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. (Foundational Reference).

-

Review on N-Alkylation: "Base-mediated alkylation of pyrazoles: General trends." BenchChem Technical Notes.

Sources

Technical Support Center: Chromatographic Separation of N1/N2 Pyrazole Regioisomers

Ticket ID: PYR-ISO-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Introduction: The Isomer Challenge

Welcome to the Separation Sciences Technical Support Center. You are likely here because standard C18 methods are failing to resolve your N-alkylated pyrazole reaction mixture.

The Core Problem: The alkylation of pyrazoles often yields a mixture of N1- and N2-substituted regioisomers. These compounds possess identical molecular weights (isobaric) and very similar LogP values. However, they exhibit distinct dipole moments and 3D electrostatic surfaces . Standard alkyl-bonded phases (C18/C8) rely heavily on hydrophobicity, which is often insufficient to discriminate between these isomers.

This guide provides a validated workflow to separate these critical pairs using Supercritical Fluid Chromatography (SFC) (the gold standard for this application) and Fluorinated Reversed-Phase HPLC .

Module 1: Method Selection Strategy

Before starting experimental work, determine the nature of your mixture. Use the decision matrix below to select the optimal separation mode.

Workflow Visualization

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on isomer chirality and available instrumentation.

Module 2: Validated Protocols

Protocol A: SFC Separation (The Gold Standard)

Why this works: SFC uses supercritical CO₂ (non-polar) with a polar modifier (methanol). The 2-Ethylpyridine (2-EP) stationary phase is "privileged" for basic heterocycles. It interacts with the specific electron density of the pyrazole nitrogens, which differs significantly between N1 and N2 isomers due to the adjacent substituents.

| Parameter | Specification |

| System | UPC² or Preparative SFC |

| Stationary Phase | 2-Ethylpyridine (2-EP) (e.g., Viridis, Torus, or Princeton) |

| Mobile Phase A | CO₂ (Supercritical) |

| Mobile Phase B | Methanol + 0.1% Ammonium Hydroxide (Basic additive is critical) |

| Gradient | 2% to 15% B over 5 minutes (Analytical) |

| Back Pressure | 120–150 bar |

| Temperature | 40–50°C |

Step-by-Step:

-

Preparation: Dissolve sample in Methanol/DCM (1:1). Avoid DMSO if possible (causes pressure spikes in SFC).

-

Screening: Run a broad gradient (2–40% B).

-

Optimization: Isomers typically elute between 5–15% modifier. Flatten the gradient in this region.

-

Confirmation: N1 and N2 isomers often switch elution orders on 2-EP compared to Silica. Verify fractions via NMR.

Protocol B: HPLC Separation (The Alternative)

Why C18 fails: C18 interacts primarily via hydrophobic effect. Isomeric pyrazoles often have identical hydrophobicity.

Why PFP works: The Pentafluorophenyl (PFP) phase offers orthogonal mechanisms:

| Parameter | Specification |

| System | UHPLC / HPLC |

| Stationary Phase | PFP (Pentafluorophenyl) (e.g., Kinetex F5, Luna PFP(2), Fluorophenyl) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | Generic: 5–95% B. Isomer Specific: Isocratic hold at k' ≈ 3 is often required. |

| Temperature | 25°C (Lower temperature enhances shape selectivity) |

Module 3: Troubleshooting & FAQs

Q1: My peaks are tailing significantly. Is the column dead?

Diagnosis: Likely not. Pyrazoles are basic. Residual silanols on the silica support can interact with the pyrazole nitrogens, causing tailing. Solution:

-

Increase Buffer Strength: If using Formic Acid, switch to 10mM Ammonium Formate (pH 3.8).

-

High pH Stability: If your column allows (e.g., hybrid particles), switch to 10mM Ammonium Bicarbonate (pH 10). Deprotonating the pyrazole often sharpens the peak.

Q2: I see two peaks, but I don't know which is N1 and which is N2.

Technical Insight: You cannot rely solely on retention time prediction without a standard, but you can use Dipole Logic .

-

Dipole Rule: In Reverse Phase (PFP/C18), the more polar isomer elutes first.

-

Assessment: Draw the structures. The isomer where the N-alkyl group and the C3/C5 substituents create a net dipole cancellation is usually less polar (elutes later).

-

Definitive ID: You must use 2D NMR (HMBC).

-

N1-Isomer: The N-CH₂ protons will show a strong 3-bond correlation to C5 and C3 (intensities vary, but connectivity is distinct).

-

N2-Isomer: The connectivity pattern shifts relative to the fixed substituents on the carbon backbone.

-

Q3: The isomers are partially resolving (saddle shape). How do I improve Resolution ( )?

Workflow:

-

Swap Organic Modifier: If using MeCN, switch to Methanol (MeOH). The protic nature of MeOH allows for hydrogen bonding with the pyrazole nitrogens, often changing selectivity (

). -

Change Temperature: For PFP columns, lower the temperature to 15–20°C. This "freezes" the stationary phase ligands, enhancing steric/shape recognition between the isomers.

Module 4: Mechanism of Action (Visualized)

Understanding the interaction at the molecular level allows for better troubleshooting.

Figure 2: Mechanistic comparison showing why PFP/Fluorinated phases outperform C18 for pyrazole regioisomers.

References

-

Regioselective Synthesis and Separation of Pyrazoles Source: Journal of Heterocyclic Chemistry Context: Discusses the synthesis and subsequent separation challenges of N1/N2 isomers. URL:[Link] (Journal Landing Page)

-

Separation of Positional Isomers on PFP Phases Source: Chromatography Online / LCGC Context: Detailed mechanism of Pentafluorophenyl phases for separating halogenated and structural isomers. URL:[Link]

-

Achromatic SFC Stationary Phase Selection Source: Waters Corporation Application Note Context: Validates 2-Ethylpyridine (2-EP) as the primary column for basic heterocycle separation in SFC. URL:[Link]

-

Dipole Moments in Heterocyclic Chemistry Source: Journal of Organic Chemistry Context: Fundamental data on the polarity differences between N-substituted pyrazole regioisomers. URL:[Link] (Journal Landing Page)

Sources

Challenges in the synthesis of N-trifluoromethyl pyrazoles

Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: N-CF3-PYR-001

Welcome to the N-CF Synthesis Help Desk

You are likely here because your pyrazole synthesis failed. You are not alone. While C-trifluoromethyl pyrazoles are standard,

This guide treats your synthesis as a system. We will troubleshoot the three primary failure modes: Bond Stability (Hydrolysis) , Reagent Failure (Reactivity) , and Regioselectivity (Isomers) .

Quick Diagnostic: Which Route Are You Using?

Before proceeding, identify your workflow using the decision matrix below.

Figure 1: Strategic decision tree for N-CF3 pyrazole synthesis identifying primary failure modes.

Module 1: The "Vanishing Product" (Stability & Hydrolysis)

Symptom: The reaction looked good by TLC/LCMS, but after aqueous workup or column chromatography, the

Root Cause: The

Troubleshooting Protocol:

| Parameter | Standard (Risky) | Optimized (Safe) | Why? |

| Workup pH | Acidic/Neutral | Basic (pH > 8) | Acid catalyzes HF elimination. Keep the media basic to suppress the protonation of the fluorine. |

| Stationary Phase | Silica Gel (SiO | Neutral Alumina / Deactivated SiO | Standard silica is slightly acidic. Pre-treat silica with 1-2% Et |

| Solvent | Wet solvents | Anhydrous only | Water is the enemy. Even trace moisture during reaction promotes decomposition. |

| Storage | Benchtop | -20°C / Inert Gas |

Mechanistic Insight:

The decomposition often follows an

-

Reference: Niedermann, K. et al. (2012) established that while

-CF

Module 2: Direct Trifluoromethylation (Togni Reagent)

Symptom: You are using Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) on a pyrazole, but getting <10% yield or recovering starting material.

Technical Analysis: Pyrazoles are poor nucleophiles. The lone pair is involved in the aromatic system (pyrrole-like nitrogen) or is orthogonal but sterically hindered (pyridine-like nitrogen). Togni reagent requires activation.[1]

The "Silylation" Fix: Do not react the pyrazole directly. You must convert the pyrazole to its trimethylsilyl (TMS) derivative first.

Step-by-Step Protocol (The Silyl-Switch):

-

Silylation: Treat pyrazole with HMDS (hexamethyldisilazane) and catalytic saccharin. Reflux until ammonia evolution ceases. Isolate the

-TMS pyrazole (distillation or high-vac drying). -

Activation: Dissolve Togni Reagent II in dry MeCN.

-

Catalysis: Add the

-TMS pyrazole and a Lewis Acid catalyst. Sc(OTf) -

Mechanism: The silicon acts as a "hard" Lewis acid handle that activates the hypervalent iodine oxygen, facilitating the transfer of the "soft" CF

group to the nitrogen.

Common Pitfall:

-

Issue: "I used Togni Reagent I (the alcohol derivative)."

-